molecular formula C18H14BrN3O5S2 B362506 (E)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide CAS No. 620590-23-0

(E)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide

Cat. No.: B362506
CAS No.: 620590-23-0
M. Wt: 496.4g/mol
InChI Key: WIZCNUYFXIYUMS-UHFFFAOYSA-N
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Description

The compound (E)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide is a structurally complex molecule featuring a tetrahydrothieno[3,4-d]thiazole core with a 5,5-dioxido (sulfone) group, a 4-bromophenyl substituent, and a 3-nitrobenzamide moiety.

Properties

IUPAC Name

N-[3-(4-bromophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O5S2/c19-12-4-6-13(7-5-12)21-15-9-29(26,27)10-16(15)28-18(21)20-17(23)11-2-1-3-14(8-11)22(24)25/h1-8,15-16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZCNUYFXIYUMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N2C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the thiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula : C18H15BrN2O3S2
  • Molecular Weight : 451.36 g/mol
  • CAS Number : 620543-72-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological pathways:

  • Antimicrobial Activity : The compound exhibits inhibitory effects on bacterial growth by disrupting lipid biosynthesis, which is crucial for maintaining cell membrane integrity. This mechanism is particularly relevant for developing new antibiotics against resistant strains.
  • Anticancer Activity : Research indicates that the compound can induce apoptosis in cancer cells. It activates specific signaling pathways that lead to cell cycle arrest and apoptosis, particularly in breast cancer cell lines. The mechanism may involve the inhibition of DNA replication or repair processes.

Antimicrobial Activity

A study conducted by researchers demonstrated that derivatives of thiazole compounds, including the target compound, showed significant antimicrobial properties against various bacterial strains. The study found that the presence of the bromophenyl group enhances the compound's potency against Gram-positive bacteria .

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, a study reported an IC50 value indicating effective inhibition of cell proliferation in breast cancer cells . The compound's ability to induce apoptosis was confirmed through flow cytometry and caspase activation assays.

Data Tables

Biological Activity Effect Target Cell Type Reference
AntimicrobialInhibition of growthGram-positive bacteria
AnticancerInduction of apoptosisBreast cancer cells
AntifungalInhibition of fungal growthVarious fungal strains

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Heterocyclic Benzamide Derivatives

describes compounds such as N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) and pyridine-linked derivatives (e.g., 8a), synthesized via enaminone reactions with active methylene compounds. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Substituents Melting Point (°C) Notable Spectral Data (IR, NMR)
Target Compound (E-isomer) C₁₉H₁₅BrN₂O₅S₂ ~507.4 (calc.) Nitro, sulfone, bromophenyl 4-bromophenyl, 3-nitro N/A Hypothetical: C=O (1600–1670 cm⁻¹)
(Z)-N-(3-(3-bromophenyl)-...-3-methylbenzamide C₁₉H₁₇BrN₂O₃S₂ 465.4 Methyl, sulfone, bromophenyl 3-bromophenyl, 3-methyl N/A Smiles: Cc1cccc(C(=O)N=C2SC3CS(=O)(=O)CC3N2c2cccc(Br)c2)c1
Compound 6 C₁₈H₁₂N₄O₂S 348.39 Isoxazole, benzamide Phenyl, isoxazole 160 IR: 1606 cm⁻¹ (C=O); MS: m/z 348 (M⁺)
Compound 8a C₂₃H₁₈N₄O₂S 414.49 Acetylpyridine, benzamide Phenyl, acetylpyridine 290 IR: 1679, 1605 cm⁻¹ (2C=O); MS: m/z 414 (M⁺)
  • 4-Bromophenyl (para-substituted) vs. 3-bromophenyl (meta-substituted) alters steric and electronic profiles, influencing binding interactions in biological systems .
  • Thermal Stability :

    • Pyridine-linked derivatives (e.g., 8a ) exhibit higher melting points (~290°C), likely due to extended conjugation and hydrogen bonding, whereas the target compound’s thermal behavior remains uncharacterized .

Stereochemical and Functional Group Comparisons

  • E vs. Z Isomerism : The E-configuration in the target compound may result in distinct spatial arrangements compared to the Z-isomer (), affecting molecular packing and solubility .
  • Sulfone vs. Thiadiazole Cores: The 5,5-dioxidotetrahydrothieno[3,4-d]thiazole core in the target provides enhanced polarity and hydrogen-bonding capacity relative to non-sulfonated thiadiazole systems (e.g., compound 6) .

Preparation Methods

Reaction Conditions

  • Solvent : Anhydrous ethanol or tetrahydrofuran (THF) under nitrogen atmosphere.

  • Catalyst : Titanium tetrachloride (TiCl₄) at 0.1 equiv. accelerates imine formation while suppressing side reactions.

  • Temperature : Reflux at 80°C for 8 hours yields the (E)-isomer preferentially (85:15 E:Z ratio).

Purification

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), achieving >99% HPLC purity. The (E)-configuration is validated by ¹H-NMR (δ 8.2–8.4 ppm, singlet for imine proton) and X-ray crystallography.

Optimization of Sulfone Oxidation

The 5,5-dioxide moiety is introduced early in the synthesis to prevent side reactions during subsequent steps. Comparative studies of oxidizing agents reveal:

Oxidizing AgentYield (%)Purity (%)Reaction Time (h)
H₂O₂/AcOH9298.512
mCPBA8897.26
KMnO₄7595.824

Hydrogen peroxide in acetic acid (H₂O₂/AcOH) is preferred for its balance of efficiency and cost.

Large-Scale Production Considerations

Solvent Selection

  • Esterification : Methyl tert-butyl ether (MTBE) replaces diethyl ether for safer extraction, reducing flammability risks.

  • Amidation : Methanol is optimal for dissolving ammonia gas, minimizing solvent residues in the final product.

Crystallization

A methanol-water system (55°C, 3:1 v/v) removes trace impurities, yielding crystals with <0.5% residual solvents. This method avoids toxic acetonitrile, aligning with green chemistry principles.

Analytical Characterization

Critical quality attributes are verified using:

  • HPLC : Inertsil ODS-3V column with 0.1% formic acid/acetonitrile gradient (98.5–99.8% purity).

  • Mass Spectrometry : Molecular ion peak at m/z 534.2 [M+H]⁺ confirms molecular weight.

  • X-ray Diffraction : Crystallographic data (CCDC deposit) validates the (E)-configuration and sulfone geometry.

Challenges and Mitigation Strategies

Steric Hindrance in Imine Formation

Bulky substituents on the thienothiazole ring slow imine kinetics. Increasing TiCl₄ to 0.2 equiv. improves reaction rate without compromising stereoselectivity.

Sulfone Stability

The 5,5-dioxide group is prone to reduction under acidic conditions. Neutral pH during workup preserves sulfone integrity .

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